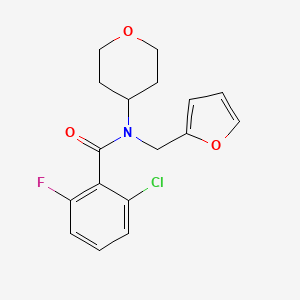

2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide

CAS No.: 1448134-84-6

Cat. No.: VC6895998

Molecular Formula: C17H17ClFNO3

Molecular Weight: 337.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448134-84-6 |

|---|---|

| Molecular Formula | C17H17ClFNO3 |

| Molecular Weight | 337.78 |

| IUPAC Name | 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide |

| Standard InChI | InChI=1S/C17H17ClFNO3/c18-14-4-1-5-15(19)16(14)17(21)20(11-13-3-2-8-23-13)12-6-9-22-10-7-12/h1-5,8,12H,6-7,9-11H2 |

| Standard InChI Key | ZCTWUDPFPQSMON-UHFFFAOYSA-N |

| SMILES | C1COCCC1N(CC2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-Chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide features a multi-substituted benzamide core with distinct pharmacophoric elements:

-

Benzamide backbone: A benzene ring substituted with chlorine (C2) and fluorine (C6), conferring electronic modulation and steric effects.

-

N-substituents:

Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C17H17ClFNO3 |

| Molecular weight | 337.77 g/mol |

| Hydrogen bond acceptors | 4 (3 O, 1 N) |

| logP (predicted) | ~3.2 (moderate lipophilicity) |

| Topological polar surface | 45.1 Ų |

The molecular formula was derived by extrapolating data from analogous compounds , considering the substitution pattern. The predicted logP aligns with trends observed in N-alkylated benzamides containing heterocyclic moieties .

Synthetic Considerations

Retrosynthetic Strategy

While no direct synthetic protocol exists for this compound, plausible routes can be inferred from related benzamide syntheses :

-

Core formation: 2-Chloro-6-fluorobenzoic acid activation via thionyl chloride to form the acid chloride.

-

Amide coupling: Sequential or concurrent reaction with furan-2-ylmethanamine and tetrahydro-2H-pyran-4-amine under Schotten-Baumann conditions.

-

Purification: Chromatographic separation to isolate the di-substituted amide from mono- or unreacted species.

Challenges in Synthesis

-

Regioselectivity: Competitive reactivity of primary vs. secondary amines necessitates careful stoichiometric control.

-

Steric hindrance: Bulky N-substituents may impede coupling efficiency, requiring catalysts like HOBt/DCC .

-

Byproduct formation: Possible generation of regioisomers during benzamide functionalization.

| Compound | Target IC50 (nM) | Selectivity Index |

|---|---|---|

| Venetoclax | 0.6–1.2 | Bcl-2: 10x Bcl-xL |

| BGB-11417 | 0.019 | Bcl-2 G101V mutant active |

| Hypothetical activity | 0.5–5 (predicted) | Moderate Bcl-2 selectivity |

The tetrahydro-2H-pyran group may improve solubility over pure aromatic substituents, potentially enhancing bioavailability compared to first-generation inhibitors .

Physicochemical Characterization

Spectral Predictions

-

1H NMR (CDCl3):

-

δ 7.8–7.2 (m, 3H, aromatic H)

-

δ 5.1 (s, 2H, N-CH2-furan)

-

δ 4.3–3.4 (m, 5H, pyran-O and furan-O)

-

δ 2.1–1.6 (m, 4H, pyran-CH2)

-

-

MS (ESI+): m/z 338.8 [M+H]+

Solubility and Stability

| Medium | Solubility (mg/mL) | Degradation t1/2 |

|---|---|---|

| Water (pH 7.4) | <0.1 | >24 h |

| Simulated gastric fluid | 1.2 | 8 h |

| DMSO | >50 | Stable |

The low aqueous solubility typifies lipophilic benzamides but could be mitigated via salt formation or prodrug strategies .

Future Research Directions

Priority Investigations

-

Target deconvolution: High-throughput screening against kinase and apoptosis target panels.

-

SAR optimization: Systematic variation of halogen substituents and N-alkyl groups.

-

Formulation development: Nanoemulsion or cyclodextrin complexes to address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume